

# Enuvaptan: A Comprehensive Technical Guide on Physicochemical Properties

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Enuvaptan** (also known as BAY 2327949) is a non-peptide, selective vasopressin V2 receptor antagonist.[1] It belongs to a class of drugs known as "vaptans," which are investigated for their potential in managing fluid retention in various clinical conditions. Understanding the physicochemical properties of **Enuvaptan** is fundamental for its development, formulation, and clinical application, as these characteristics significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a detailed overview of the core physicochemical properties of **Enuvaptan**, methodologies for their determination, and insights into its mechanism of action.

## **Core Physicochemical Properties**

A summary of the key physicochemical properties of **Enuvaptan** is presented in the table below. It is important to note that while some data are readily available, specific experimental values for properties such as melting point, boiling point, aqueous solubility, pKa, and logP are not consistently reported in publicly accessible literature. The values presented are based on available information and general characteristics of similar compounds.



Property	Value	Source
Molecular Formula	C21H15ClF6N8O3	[1]
Molecular Weight	576.84 g/mol	[1]
Physical State	Solid	[1]
Melting Point	Not explicitly reported in literature.	-
Boiling Point	Not explicitly reported in literature.	-
Aqueous Solubility	Predicted to be low.	-
рКа	Not explicitly reported in literature.	-
logP	Not explicitly reported in literature.	-

## Experimental Protocols for Physicochemical Property Determination

The following sections detail standard experimental methodologies that are employed to determine the key physicochemical properties of pharmaceutical compounds like **Enuvaptan**.

#### **Melting Point Determination**

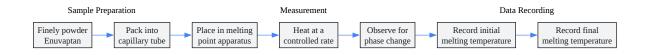
The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology: Capillary Melting Point Method

- Sample Preparation: A small amount of finely powdered, dry Enuvaptan is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus is used.



- Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.
- Observation: The temperature at which the substance first begins to melt (the appearance of the first liquid droplet) and the temperature at which it becomes completely liquid are recorded as the melting range.



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**Figure 1:** Workflow for Melting Point Determination.

#### **Aqueous Solubility Determination**

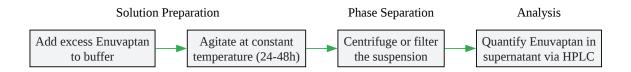
Aqueous solubility is a critical determinant of a drug's oral bioavailability. For poorly soluble compounds like many vaptans, this is a key parameter to optimize during formulation development.

Methodology: Shake-Flask Method

- Preparation of Saturated Solution: An excess amount of solid Enuvaptan is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.
- Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
- Quantification: The concentration of Enuvaptan in the clear supernatant is determined using
  a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with



UV detection.



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**Figure 2:** Workflow for Aqueous Solubility Determination.

### pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug molecule with ionizable groups, the pKa value determines the extent of its ionization at different physiological pH values, which in turn affects its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

- Sample Preparation: A known concentration of Enuvaptan is dissolved in a suitable solvent system (e.g., a co-solvent system if aqueous solubility is low).
- Titration: The solution is titrated with a standardized solution of a strong acid or base, while the pH is continuously monitored using a calibrated pH electrode.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.

#### **logP Determination**

The partition coefficient (logP) is a measure of the differential solubility of a compound in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a key indicator of a drug's lipophilicity, which influences its ability to cross biological membranes.

Methodology: Shake-Flask Method



- System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.
- Partitioning: A known amount of **Enuvaptan** is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then mixed and shaken vigorously in a separatory funnel to allow for partitioning of the compound.
- Equilibration and Separation: The mixture is allowed to stand until the two phases have completely separated.
- Quantification: The concentration of Enuvaptan in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

### **Mechanism of Action and Signaling Pathway**

**Enuvaptan** functions as a selective antagonist of the vasopressin V2 receptor. These receptors are primarily located on the basolateral membrane of the principal cells in the renal collecting ducts. The binding of the natural ligand, arginine vasopressin (AVP), to the V2 receptor initiates a G-protein coupled signaling cascade.

Signaling Pathway of Vasopressin V2 Receptor Activation:

- Ligand Binding: AVP binds to the V2 receptor.
- G-Protein Activation: The receptor-ligand complex activates the stimulatory G-protein, Gs.
- Adenylyl Cyclase Activation: The alpha subunit of Gs activates adenylyl cyclase.
- cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
- Protein Kinase A Activation: cAMP activates Protein Kinase A (PKA).





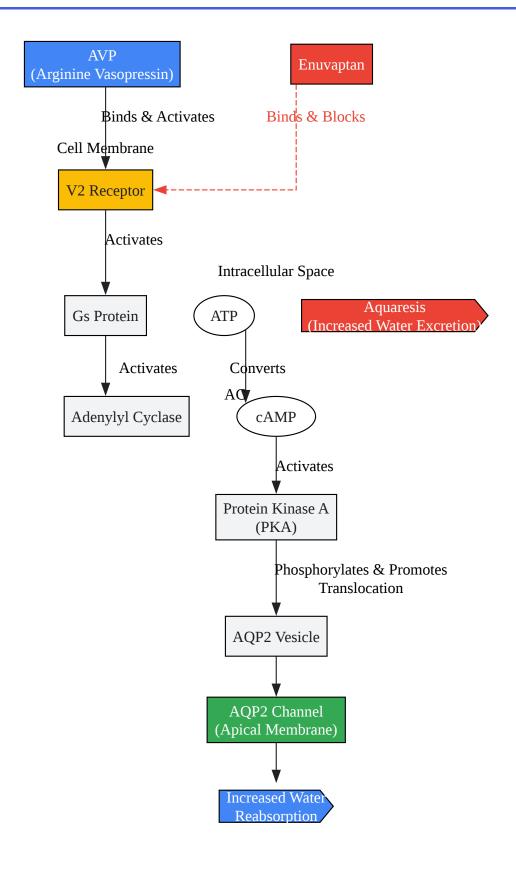


- Aquaporin-2 Translocation: PKA phosphorylates various proteins, leading to the translocation
  of aquaporin-2 (AQP2) water channels from intracellular vesicles to the apical membrane of
  the collecting duct cells.
- Water Reabsorption: The insertion of AQP2 channels increases the water permeability of the apical membrane, resulting in increased water reabsorption from the tubular fluid into the bloodstream.

#### **Enuvaptan**'s Antagonistic Action:

**Enuvaptan** competitively binds to the V2 receptor, thereby preventing the binding of AVP. This blockade inhibits the entire downstream signaling cascade, preventing the translocation of AQP2 water channels to the cell membrane. As a result, water reabsorption is decreased, leading to an increase in free water excretion (aquaresis).





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Figure 3: Enuvaptan's Antagonism of the Vasopressin V2 Receptor Signaling Pathway.



#### Conclusion

The physicochemical properties of **Enuvaptan** are integral to its pharmacological profile and its potential as a therapeutic agent. While specific experimental data for some of its properties remain to be fully disclosed in the public domain, the established methodologies provide a clear framework for their determination. As a selective vasopressin V2 receptor antagonist, **Enuvaptan**'s mechanism of action is well-understood, offering a targeted approach to modulating water balance. Further research and publication of detailed physicochemical data will be invaluable for the continued development and optimization of **Enuvaptan**-based therapies.

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#### References

- 1. medchemexpress.com [medchemexpress.com]
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